molecular formula C16H17NO5S B500588 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-94-4

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B500588
CAS No.: 886119-94-4
M. Wt: 335.4g/mol
InChI Key: QUXGUPFUXURYDL-UHFFFAOYSA-N
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Description

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C16H17NO5S. It is characterized by the presence of a benzoic acid moiety substituted with a sulfonylamino group, which is further substituted with an ethyl and methoxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves the sulfonylation of an appropriate amine precursor followed by the introduction of the benzoic acid moiety. One common synthetic route includes the reaction of 5-ethyl-2-methoxyaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to a carboxylation reaction to introduce the benzoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The benzoic acid moiety can interact with enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-Methyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(5-Ethyl-2-hydroxyphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzamide

Uniqueness

2-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(5-ethyl-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-11-8-9-14(22-2)15(10-11)23(20,21)17-13-7-5-4-6-12(13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXGUPFUXURYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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